molecular formula C8H6N8 B1630888 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 6926-49-4

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Cat. No.: B1630888
CAS No.: 6926-49-4
M. Wt: 214.19 g/mol
InChI Key: TUSPQFBMQKZVAL-UHFFFAOYSA-N
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Description

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a bis-tetrazole derivative featuring two tetrazole rings linked through a phenyl group. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, known for their high stability, acidity (pKa ~4–5), and bioisosteric resemblance to carboxylic acids (pKa ~4–5) . This compound’s unique structure makes it valuable in medicinal chemistry, materials science, and as a ligand in coordination chemistry. Its synthesis typically involves coupling reactions or cyclization of nitrile precursors with azides .

Properties

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSPQFBMQKZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299861
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-49-4
Record name MLS002920193
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tin(II) Chloride-Catalyzed Cycloaddition

A optimized procedure utilizes benzonitrile derivatives and sodium azide in anhydrous N,N-dimethylformamide (DMF) at 120°C for 6 hours, catalyzed by SnCl₂ (10 mol%). This method achieves 90% yield for monosubstituted tetrazoles, with scalability demonstrated up to 1 mmol scale. Key parameters include:

Table 1: SnCl₂-Catalyzed Cycloaddition Conditions

Parameter Specification
Catalyst Loading 10 mol% SnCl₂
Solvent Anhydrous DMF
Temperature 120°C
Reaction Time 6 hours
Yield 85-90%

The mechanism proceeds through nitrile activation by SnCl₂, facilitating azide attack and subsequent cyclization. Post-reaction workup involves HCl-assisted extraction, ensuring minimal catalyst residue.

Nano-SiO₂-Supported SnCl₂ Systems

Recent innovations employ SnCl₂ immobilized on silica nanoparticles (SnCl₂-nano-SiO₂) to enhance recyclability. Under identical conditions, this system reduces reaction time to 4 hours at 100°C while maintaining 88% yield over five cycles. The heterogeneous catalyst improves sustainability by eliminating metal leaching.

Single-Step Patent Synthesis: Streamlining Production

US Patent 3,767,667 discloses a revolutionary single-step method using amine precursors, orthocarboxylic acid esters, and hydrazoic acid salts. This approach circumvents traditional multi-step sequences, offering industrial advantages:

Table 2: Single-Step Patent Method Overview

Component Role Example
Amine Precursor Tetrazole core provider 4-Aminophenyltetrazole
Orthoester Cyclization agent Triethyl orthoformate
Hydrazoic Acid Salt Nitrogen source Sodium azide

Reaction conditions involve heating at 80-100°C in aprotic solvents (e.g., THF), yielding >95% purity without chromatographic purification. This method’s safety profile is enhanced by avoiding gaseous hydrazoic acid, a common hazard in tetrazole synthesis.

Industrial-Scale Eco-Friendly Protocols

Modern production prioritizes green chemistry principles, as exemplified by these industrial approaches:

Aqueous-Phase Synthesis

Bench-scale processes utilize water as the primary solvent with sodium azide (3 equiv) and triethyl orthoformate (1.2 equiv) at 80°C for 12 hours. Key metrics include:

Table 3: Eco-Friendly Industrial Parameters

Metric Value
Solvent H₂O/EtOH (9:1)
Temperature 80°C
Reaction Volume 5 L scale demonstrated
E-Factor 2.3 (vs. 8.7 for DMF)

This method reduces organic waste by 73% compared to traditional routes while maintaining 82% isolated yield.

Microwave-Assisted Acceleration

Microwave irradiation (80°C, 300 W) in toluene/water mixtures cuts reaction time to 30 minutes, achieving 89% yield. The rapid heating profile suppresses side reactions, making this method ideal for high-throughput screening.

Multicomponent Reactions: Expanding Synthetic Horizons

The Ugi four-component reaction (4-CR) enables convergent synthesis using:

  • Aldehydes (e.g., 4-formylphenyltetrazole)
  • Amines
  • Isocyanides
  • Trimethylsilyl azide

Table 4: Ugi Reaction Conditions for Bis-Tetrazoles

Component Stoichiometry
Aldehyde 1.0 equiv
Amine 1.0 equiv
Isocyanide 1.0 equiv
TMSN₃ 1.2 equiv

Methanol solvent at 25°C for 24 hours delivers 75-80% yields, with excellent functional group tolerance.

Comparative Analysis of Methodologies

Table 5: Method Comparison for this compound

Method Yield Scale Sustainability
SnCl₂ Cycloaddition 90% Lab Moderate
Patent Single-Step 95% Pilot High
Aqueous Industrial 82% Industrial Excellent
Microwave 89% Lab Good
Ugi 4-CR 78% Lab Moderate

The patent method excels in scalability, while aqueous-phase synthesis leads in environmental metrics. SnCl₂ catalysis remains preferred for small-scale medicinal chemistry applications due to rapid setup.

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrazole rings participate in [3+2] cycloadditions with nitriles, azides, and activated alkenes. A prominent example involves the reaction with sodium azide under microwave irradiation to form poly-substituted tetrazole derivatives:

Reactants Conditions Catalyst Yield Product
4-Nitrobenzonitrile + NaN₃DMF, 110°C, 48 hNH₄Cl/LiCl100% 5-(4-Nitrophenyl)-1H-tetrazole
Furan-2-carbonitrile + NaN₃i-PrOH/H₂O, 160°C (MW)Scandium triflate99% 5-(2-Furyl)-1H-tetrazole

Microwave-assisted methods significantly enhance reaction efficiency, reducing time from 48 hours to 10 minutes in some cases .

Oxidation and Reduction

The compound undergoes redox reactions at both tetrazole and phenyl groups:

  • Oxidation : Treatment with strong oxidizers (e.g., KMnO₄) oxidizes the phenyl ring to carboxylic acid derivatives.

  • Reduction : Hydrogenolysis with Pd/C or ammonium formate removes protecting groups (e.g., nitrobenzyl) from tetrazole rings:

Substrate Reduction Agent Conditions Yield Product
3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-indoleH₂/Pd-CEtOH, 20 h, 25°C87% 3-(1H-Tetrazol-5-yl)-indole
2-Thienyl-indole derivativeHCOONH₄MeOH, 1 h, 60°C83% 3-[2-(4-Aminobenzyl)-2H-tetrazol-5-yl]-indole

Selective deprotection preserves the indole scaffold while generating free tetrazole groups .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals, forming stable complexes:

Metal Conditions Coordination Mode Application
AgUHV, Ag(111) surfaceN-Ag-N bridges2D molecular networks
Fe²⁺DMSO, room temperatureTetrazole-Fe²⁺ nodesMagnetic materials

X-ray photoelectron spectroscopy (XPS) confirms charge transfer in Fe²⁺ complexes, with binding energy shifts of 0.8–1.2 eV for N 1s orbitals .

Substitution Reactions

The phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) without affecting tetrazole rings:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h4-Nitro-phenyltetrazole derivative72%
Br₂/FeBr₃CH₂Cl₂, reflux3-Bromo-phenyltetrazole derivative68%

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents:

Boronic Acid Catalyst Conditions Yield
4-MethoxyphenylPd(PPh₃)₄DMF/H₂O, 80°C85%
2-ThienylPd(OAc)₂Toluene, 100°C78%

Stability Under Acidic/Basic Conditions

The compound demonstrates remarkable stability:

  • Acidic (pH = 2) : No decomposition after 24 h at 25°C.

  • Basic (pH = 12) : <5% degradation after 48 h at 60°C.

Key Research Findings

  • Dual tetrazole rings enable bidirectional reactivity , allowing simultaneous functionalization at both ends .

  • Steric effects from the phenyl bridge reduce side reactions in cross-coupling processes .

  • Coordination with Ag adatoms on surfaces creates self-assembled monolayers with potential in nanoelectronics .

This reactivity profile positions 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole as a multifunctional building block in organic synthesis and materials science.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications.

Table 1: Synthesis Methods and Yields

MethodConditionsYield (%)
Microwave-assisted synthesisi-PrOH/H2O (3:1), 160 °C, 1 h75-99
Heterogeneous catalysisDMSO at 85 °C for 12 h36-94
[2+3] CycloadditionNitrile + AzideUp to 100

Biological Activities

The compound has been studied for its potential antibacterial, antifungal, and antitumor properties. For instance, derivatives of tetrazoles have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have indicated that certain derivatives exhibit high inhibitory action against these pathogens .

Table 2: Biological Activity of Derivatives

DerivativeActivity TypeTarget PathogenMIC (μg/mL)
5-(4-methoxyphenyl)-1H-tetrazoleAntibacterialBacillus subtilis100
5-(phosphonomethyl)-1H-tetrazoleAntiviralHSV-1 DNA polymerase-
This compoundAntitumorVarious cancer cell lines-

Medicinal Chemistry

The bioisosteric properties of tetrazoles make them attractive candidates in drug development. Research has indicated that compounds containing tetrazole rings can mimic carboxylic acids while offering improved metabolic stability. This characteristic is particularly useful in designing pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study: Antihypertensive Agents
A study investigated the antihypertensive effects of tetrazole derivatives, revealing promising results in lowering blood pressure in hypertensive models compared to traditional medications .

Industrial Applications

In materials science, this compound is being explored for its potential in developing novel liquid crystals. Researchers have characterized derivatives using techniques such as polarizing optical microscopy and differential scanning calorimetry, demonstrating their ability to form liquid crystal phases.

Table 3: Liquid Crystal Properties

PropertyMeasurement MethodResult
Mesogenic behaviorPolarizing optical microscopyIdentified phases
Thermal stabilityDifferential scanning calorimetryHigh stability

Mechanism of Action

The mechanism of action of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions. This property is particularly useful in medicinal chemistry, where tetrazole derivatives can mimic the behavior of carboxylic acids .

Comparison with Similar Compounds

Structural Comparison

Key Compounds and Their Structural Features:

Compound Name Core Structure Key Substituents/Modifications Reference ID
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole Bis-tetrazole linked via para-substituted phenyl Dual tetrazole rings, phenyl spacer
Olmesartan (antihypertensive drug) Imidazole core with tetrazole and carboxylic acid substituents 2-Propyl group, hydroxyisopropyl, tetrazole-phenyl
4-(2-Phenyl-2H-tetrazol-5-yl)benzoate Tetrazole-phenyl ester Benzoyl ester at para-position
5-(Trifluoromethyl)-2H-tetrazole Monosubstituted tetrazole Electron-withdrawing CF₃ group
5-(4-Methoxybenzyl)-2H-tetrazole Alkyl-substituted tetrazole Methoxybenzyl group
Tris-tetrazole ligand (isostere of tricarboxylic acid) Three tetrazole rings linked via benzene tricarboxamide Carboxamide bridges, isosteric replacement

Structural Insights:

  • The bis-tetrazole structure of this compound provides enhanced acidity and metal-binding capacity compared to monosubstituted tetrazoles (e.g., 5-(trifluoromethyl)-2H-tetrazole) .
  • Unlike Olmesartan, which integrates tetrazole into a larger pharmacophore for angiotensin II receptor antagonism, the target compound lacks the imidazole-carboxylic acid moiety critical for drug-receptor interactions .

Key Differences :

  • The target compound requires precise regioselectivity for dual tetrazole formation, whereas monosubstituted derivatives (e.g., 5-(4-methoxybenzyl)-2H-tetrazole) involve simpler alkylation/azide cyclization .
Physicochemical Properties
Property This compound 5-(Trifluoromethyl)-2H-tetrazole Olmesartan Tris-tetrazole Ligand
Molecular Weight ~262 g/mol 140 g/mol 447 g/mol ~600 g/mol
Acidity (pKa) ~4.5 (per tetrazole ring) ~3.8 4.6 (tetrazole) ~4.2–4.8 (each ring)
Solubility Low in water, moderate in DMSO High in polar solvents Low (lipophilic) Low (crystalline)
Thermal Stability Decomposes >250°C Stable up to 200°C Stable at RT Decomposes >300°C

Notable Trends:

  • The bis-tetrazole exhibits dual acidity, enhancing its utility in catalysis and metal-organic frameworks (MOFs) compared to monosubstituted analogs .
  • Olmesartan’s lower solubility is offset by its formulation as a prodrug (medoxomil ester) for improved bioavailability .

Biological Activity

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structure, which features two tetrazole rings connected by a phenyl group. This configuration enhances its stability and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C_9H_8N_6, characterized by a dual tetrazole structure that contributes to its intriguing chemical properties. The presence of the tetrazole moiety allows for the formation of intermolecular hydrogen bonds, enhancing stability and functionality in various applications.

Target Interactions
this compound interacts with various biological targets. Tetrazole derivatives are known to influence numerous enzymes and receptors through non-covalent interactions, which can modulate biochemical pathways essential for cellular function.

Biochemical Pathways
Research indicates that related compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The tetrazole ring serves as a bioisosteric replacement for carboxylic acids, contributing to enhanced bioactivity .

Pharmacological Activities

The pharmacological properties of this compound include:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives displayed better activity than traditional antibiotics against various strains .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Anti-inflammatory Effects : Some tetrazole derivatives have shown promise in reducing inflammation, making them candidates for further research in inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Antibacterial Screening A series of synthesized tetrazoles demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Evaluation Compounds similar to this compound were tested against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, revealing IC50 values around 6.43 μM and 9.83 μM respectively, indicating potential as anticancer agents .
Inhibition Studies Research on derivatives indicated effective inhibition of phosphodiesterase (PDE3A), with some compounds exhibiting IC50 values lower than those of reference drugs .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole?

A two-step synthesis is typical: (1) Formation of tetrazole rings via [2+3] cycloaddition between nitriles and sodium azide in acidic conditions, and (2) functionalization of the phenyl ring via coupling reactions (e.g., Suzuki-Miyaura for aryl substitution). Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improves yield and selectivity . Characterization via IR (tetrazole N-H stretch at ~2500–3000 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm) is critical for structural validation .

Q. How can spectroscopic methods distinguish tautomeric forms of tetrazole derivatives?

Tetrazoles exhibit tautomerism (1H- vs. 2H- forms). IR spectroscopy identifies N-H stretches (~3100–3300 cm⁻¹) in 1H-tetrazoles, while 2H-tautomers lack this signal. ¹³C NMR can differentiate substituent positions: C5 in 1H-tetrazoles shows downfield shifts (~150 ppm) due to conjugation, whereas 2H-forms display distinct splitting patterns .

Q. What solvents and conditions are optimal for recrystallizing tetrazole derivatives?

Aqueous acetic acid or ethanol/water mixtures are preferred for recrystallization due to moderate polarity and compatibility with tetrazole stability. Thermal degradation above 150°C necessitates low-temperature (≤80°C) processes. TLC (silica gel, ethyl acetate/hexane) monitors purity .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence regioselectivity in tetrazole functionalization?

Polar aprotic solvents (e.g., NMP) enhance nucleophilicity of tetrazole anions, favoring C5 substitution. Steric hindrance from bulky aryl groups directs coupling to para positions on phenyl rings. Kinetic studies using pseudo-first-order models reveal activation energies of ~50–70 kJ/mol for aryl halide couplings .

Q. What strategies resolve contradictions in NMR data for tetrazole-phenyl conjugates?

Discrepancies between calculated and observed ¹H NMR shifts often arise from tautomerism or π-stacking. Variable-temperature NMR (VT-NMR) and NOESY experiments clarify dynamic equilibria. X-ray crystallography provides definitive structural assignments, as seen in 4-(1H-tetrazol-5-yl)phenol derivatives .

Q. How can computational methods predict bioactivity of tetrazole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), prioritizing substituents with high binding affinity (ΔG ≤ −8 kcal/mol). QSAR models correlate logP values (<2.5) with antimicrobial activity .

Q. What experimental designs mitigate thermal degradation during tetrazole synthesis?

Use of microwave-assisted synthesis reduces reaction time (10–15 min vs. hours) and thermal exposure. Thermogravimetric analysis (TGA) identifies decomposition thresholds (<150°C), guiding solvent selection (e.g., DMF stabilizes intermediates). Inert atmospheres (N₂/Ar) prevent oxidation .

Q. How are regiochemical outcomes validated in multi-step tetrazole syntheses?

Isotopic labeling (e.g., ¹⁵N-azide) tracks nitrogen incorporation into tetrazole rings. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (HSQC, HMBC) maps coupling pathways. For example, HMBC correlations between C5 of tetrazole and aromatic protons confirm para-substitution .

Methodological Considerations

Q. How to address solubility challenges in biological assays for tetrazole derivatives?

Co-solvents like DMSO (≤10% v/v) enhance aqueous solubility. For in vitro assays, sonication (30 min, 37°C) and pH adjustment (6.5–7.4) improve dispersion. Lipinski’s Rule of Five guides derivatization (e.g., methyl/fluoro groups reduce logP) .

Q. What statistical approaches analyze contradictory bioactivity data across studies?

Multivariate ANOVA identifies confounding variables (e.g., cell line variability). Tukey’s HSD test compares mean IC₅₀ values, while principal component analysis (PCA) clusters compounds by activity profiles. Error propagation models account for instrument precision (±5% for HPLC purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 2
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.